molecular formula C8H14N4 B13512668 2-(1-methyl-1H-pyrazol-5-yl)piperazine

2-(1-methyl-1H-pyrazol-5-yl)piperazine

Cat. No.: B13512668
M. Wt: 166.22 g/mol
InChI Key: UIINJHNIJRKZLT-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-5-yl)piperazine is a heterocyclic compound that features a pyrazole ring fused with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)piperazine typically involves the reaction of 1-methyl-1H-pyrazole with piperazine under specific conditions. One common method involves the use of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials. These reactants undergo nucleophilic substitution and cyclization under acid catalysis to form the desired compound .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The method avoids the use of highly toxic or expensive reagents, making it suitable for large-scale production. The reaction steps are designed to be short, safe, and simple, facilitating easy operation and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-5-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-5-yl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-1H-pyrazol-5-yl)piperazine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyrazole and piperazine ring makes it a versatile intermediate in various synthetic and medicinal applications .

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

2-(2-methylpyrazol-3-yl)piperazine

InChI

InChI=1S/C8H14N4/c1-12-8(2-3-11-12)7-6-9-4-5-10-7/h2-3,7,9-10H,4-6H2,1H3

InChI Key

UIINJHNIJRKZLT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2CNCCN2

Origin of Product

United States

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